4-Cyclopropoxy-2-formylbenzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-formylbenzonitrile |
InChI |
InChI=1S/C11H9NO2/c12-6-8-1-2-11(5-9(8)7-13)14-10-3-4-10/h1-2,5,7,10H,3-4H2 |
InChI Key |
NTFCHDCJJFBWFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)C#N)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyclopropoxy 2 Formylbenzonitrile and Cognate Aromatic Compounds
Strategies for Ortho-Formylation and Para-Alkoxylation of Benzonitriles
The synthesis of benzonitriles substituted with a formyl group at the ortho position and an alkoxy group at the para position necessitates methods that can overcome the inherent directing effects of the cyano group. The cyano moiety typically directs electrophilic substitution to the meta position, requiring alternative strategies for ortho/para functionalization.
Directed Ortho-Metalation and Electrophilic Quenching Approaches
Directed ortho-metalation (DoM) is a powerful technique for the functionalization of the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org In this strategy, the DMG, which contains a heteroatom, coordinates to a strong organolithium base. This coordination positions the base to deprotonate the nearest (ortho) proton on the aromatic ring, creating a highly reactive aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be "quenched" with a suitable electrophile to install the desired functional group.
While the cyano group itself is generally considered a poor DMG uwindsor.ca, a strategically placed group can facilitate this transformation. For instance, a common approach involves using a precursor with a potent DMG, such as a methoxy (B1213986) group, at the para-position. The methoxy group effectively directs lithiation to the ortho-position, which can then be formylated.
A typical sequence would involve:
Directed Ortho-Metalation : Starting with a para-substituted benzonitrile (B105546) bearing a strong DMG (e.g., methoxy, amide, or carbamate), the molecule is treated with a strong base like n-butyllithium (n-BuLi) or sec-BuLi, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) to increase reactivity. baranlab.org
Electrophilic Quench : The resulting ortho-lithiated species is reacted with an electrophilic formylating agent. N,N-Dimethylformamide (DMF) is a widely used and effective electrophile for this purpose, which, after aqueous workup, yields the aldehyde.
Table 1: Comparison of Common Bases and Conditions for Directed Ortho-Metalation This table provides an interactive comparison of different bases used in DoM reactions.
| Base | Typical Solvent | Temperature (°C) | Characteristics |
|---|---|---|---|
| n-Butyllithium (n-BuLi) | THF, Diethyl Ether | -78 to 0 | Most common, commercially available, moderate reactivity. |
| sec-Butyllithium (s-BuLi) | THF, Diethyl Ether | -78 to -20 | More reactive and more sterically hindered than n-BuLi. |
| tert-Butyllithium (t-BuLi) | THF, Hydrocarbons | -78 | Most reactive and basic of the common alkyllithiums. uwindsor.ca |
| Lithium diisopropylamide (LDA) | THF | -78 | A non-nucleophilic strong base, useful when the substrate is sensitive to nucleophilic attack. |
Following the introduction of the formyl group, subsequent steps would be required to convert the directing group into the desired para-cyclopropoxy moiety, for instance, by demethylation of a methoxy group to a phenol, followed by etherification.
Cross-Coupling Reactions for Formyl and Alkoxy Group Introduction
Transition metal-catalyzed cross-coupling reactions offer a modular approach to constructing polysubstituted aromatics. wikipedia.org This strategy could begin from a di-halogenated benzonitrile, such as 2,4-dichlorobenzonitrile (B1293624) or 2-bromo-4-fluorobenzonitrile, allowing for the sequential or selective introduction of the formyl and cyclopropoxy groups.
Formyl Group Introduction: The formyl group can be installed via palladium-catalyzed reductive carbonylation of an aryl halide. In this reaction, carbon monoxide serves as the C1 source, and a reducing agent, such as a silane (B1218182) (e.g., Et₃SiH) or formic acid, is used to reduce the intermediate acyl-palladium species to the aldehyde. organic-chemistry.org
Alkoxy Group Introduction: The para-alkoxy group can be introduced through a Buchwald-Hartwig or Ullmann-type C-O cross-coupling reaction. libretexts.orgorganic-chemistry.org This involves the palladium- or copper-catalyzed reaction of an aryl halide with an alcohol. In this specific case, the aryl halide would be the ortho-formylated benzonitrile, and the alcohol would be cyclopropanol (B106826). The choice of catalyst, ligand, and base is crucial for achieving high yields.
Table 2: Overview of Relevant Cross-Coupling Reactions This interactive table summarizes key features of cross-coupling reactions applicable to the synthesis.
| Reaction Name | Metal Catalyst | Coupling Partners | Bond Formed | Key Features |
|---|---|---|---|---|
| Reductive Carbonylation | Palladium | Aryl Halide + CO + Reductant | Ar-CHO | Direct formylation of aryl halides. organic-chemistry.org |
| Suzuki Coupling | Palladium | Aryl Halide + Organoboron | Ar-R' | Not directly applicable for formyl/alkoxy but key for C-C bonds. nih.gov |
| Buchwald-Hartwig Etherification | Palladium | Aryl Halide + Alcohol | Ar-OR' | High functional group tolerance, milder conditions than Ullmann. libretexts.org |
| Ullmann Condensation | Copper | Aryl Halide + Alcohol | Ar-OR' | Classic method, often requires high temperatures. wikipedia.orgsynarchive.com |
The order of these reactions can be optimized based on the relative reactivity of the halide leaving groups and the tolerance of the functional groups to the reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Strategies for Benzonitrile Derivatization
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring that is activated by strongly electron-withdrawing groups (EWGs). wikipedia.org The target molecule's structure, with both a cyano and a formyl group, makes this a highly viable approach for introducing the cyclopropoxy group.
The SNAr mechanism proceeds via two main steps:
Nucleophilic Attack : A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org
Leaving Group Departure : The aromaticity of the ring is restored by the expulsion of the leaving group.
For this strategy to be effective, the leaving group (typically a halide like fluorine or chlorine, or a nitro group) must be positioned ortho or para to the activating EWGs. libretexts.org A suitable precursor for the synthesis of 4-Cyclopropoxy-2-formylbenzonitrile would be 4-fluoro-2-formylbenzonitrile (B1532091) or 4-chloro-2-formylbenzonitrile. The reaction would involve treating this precursor with a source of the cyclopropoxide nucleophile, such as sodium or potassium cyclopropoxide, in a polar aprotic solvent like DMSO or DMF. researchgate.net The strong electron-withdrawing character of both the ortho-formyl and the cyano groups would significantly activate the para position towards substitution.
Incorporation of the Cyclopropoxy Moiety
The formation of the cyclopropoxy ether linkage is a critical step in the synthesis of the target compound. This can be achieved through various etherification methods, which require a source of the cyclopropyl (B3062369) group, typically cyclopropanol.
Cyclopropanation Reactions for Spiro- or Fused Cyclopropyl Systems
While the title of this subsection mentions spiro or fused systems, the synthesis of this compound requires the formation of a cyclopropoxy ether, not a fused carbocyclic ring. The key precursor for this etherification is cyclopropanol. The synthesis of cyclopropanol itself is a well-established field. One common laboratory-scale method involves the reaction of epichlorohydrin (B41342) with a Grignard reagent, followed by an intramolecular cyclization. Another approach is the Kulinkovich reaction, which can generate cyclopropanols from esters and titanium reagents.
The relevance of these methods is in providing the necessary cyclopropanol reagent for the subsequent etherification step.
Etherification Strategies for Cyclopropoxy Linkage Formation
The creation of the aryl-O-cyclopropyl bond is typically accomplished via nucleophilic substitution or metal-catalyzed cross-coupling.
Williamson-type Ether Synthesis (via SNAr): As described in section 2.1.3, if the aromatic ring is sufficiently activated, a direct SNAr reaction between a 4-halo-2-formylbenzonitrile and a cyclopropoxide salt is a highly efficient method. libretexts.org
Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.orgthermofisher.com The traditional version often requires harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper powder. wikipedia.org Modern protocols have been developed using soluble copper salts and ligands, allowing the reaction to proceed under milder conditions. organic-chemistry.org This method would involve reacting a 4-halo-2-formylbenzonitrile derivative with cyclopropanol in the presence of a copper catalyst and a base.
Buchwald-Hartwig Etherification: This palladium-catalyzed cross-coupling reaction is a more modern and often more versatile alternative to the Ullmann condensation. libretexts.org It typically proceeds under much milder conditions and exhibits broad functional group tolerance. The reaction couples an aryl halide or triflate with an alcohol using a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., bulky biarylphosphines), and a base. This would be an excellent method for coupling a 4-halo-2-formylbenzonitrile with cyclopropanol.
Precursor Synthesis of Cyclopropanol Derivatives
The cyclopropyl moiety, a key feature of the title compound, often originates from cyclopropanol precursors. The synthesis of these highly strained, yet versatile, intermediates has been the subject of extensive research. Methods for their preparation are diverse, ranging from transformations of enolates and silyl (B83357) enol ethers to the addition of nucleophiles to carbonyl groups. beilstein-journals.org
A prominent method is the Kulinkovich reaction, which involves the treatment of esters with Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst to yield 1-substituted cyclopropanels. organic-chemistry.org Another effective approach utilizes bimetallic methylene (B1212753) bis(iodozinc), CH₂(ZnI)₂, which reacts with α-chloroaldehydes to produce trans-1,2-substituted cyclopropanels with high diastereoselectivity. nih.gov This reaction's selectivity is attributed to the equilibration of the cyclopropoxide intermediates. nih.gov
Furthermore, stereoselective methods have been developed to control the chirality of these precursors. The diastereoselective carbocupration of cyclopropene (B1174273) derivatives, followed by trapping with an electrophilic oxygen source, yields tetrasubstituted cyclopropanols with high diastereo- and enantiomeric ratios. beilstein-journals.org Similarly, enantioselective copper-catalyzed carbomagnesiation of achiral cyclopropenes can provide cyclopropanol derivatives with excellent stereocontrol. beilstein-journals.org
Table 1: Selected Methods for Cyclopropanol Synthesis
| Method | Substrate | Reagents | Product | Key Feature | Source(s) |
|---|---|---|---|---|---|
| Kulinkovich Reaction | Esters | Ethylmagnesium bromide, Ti(Oi-Pr)₄ | 1-Substituted cyclopropanols | Catalytic, high yields | organic-chemistry.org |
| Dizinc Reagent | α-Chloroaldehydes | CH₂(ZnI)₂ | trans-2-Substituted cyclopropanols | High diastereoselectivity (≥10:1 dr) | nih.gov |
| Carbocupration | Alkoxy-functionalized cyclopropenes | Organocuprates, Oxenoid | Tetrasubstituted cyclopropanols | High diastereo- and enantioselectivity | beilstein-journals.org |
| Hydroboration/Oxidation | 2-B(pin)-substituted allylic alcohols | - | Cyclopropanols | Diastereoselective | nih.gov |
Advanced Synthetic Transformations Leading to Substituted Benzonitriles
The construction of the substituted benzonitrile core, as seen in this compound, relies on advanced synthetic strategies that enable the precise installation of functional groups on the aromatic ring. These methods often involve cascade reactions or catalysis to achieve high efficiency and complexity in a single operation.
Cascade and Tandem Reactions Utilizing Benzonitrile Starting Materials
Benzonitrile derivatives, particularly those bearing ortho-carbonyl groups like 2-formylbenzonitrile (also known as 2-cyanobenzaldehyde), are powerful building blocks for complex heterocyclic systems through cascade reactions. researchgate.netresearchgate.net These reactions, which combine multiple bond-forming events in a single pot without isolating intermediates, provide efficient access to structures like isoindolinones. nih.govacs.orgresearchgate.net
For instance, the reaction of ortho-carbonyl-substituted benzonitriles with pronucleophiles such as ((chloromethyl)sulfonyl)benzenes can be promoted by a simple base like potassium carbonate (K₂CO₃). nih.govacs.org This metal-free process proceeds under mild conditions and can involve up to six elemental steps, including nucleophilic addition to the carbonyl, ring closure, and a Dimroth rearrangement, to furnish 3,3-disubstituted isoindolin-1-ones. nih.govacs.org The versatility of this approach allows for the synthesis of a wide range of heterocycles from readily available starting materials. researchgate.netnih.gov
Table 2: Base-Promoted Cascade Reaction of 2-Acetylbenzonitrile with ((Chloromethyl)sulfonyl)benzene
| Entry | Base (1 equiv) | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Source(s) |
|---|---|---|---|---|---|---|
| 1 | KOtBu | 25 | 2 | Halohydrin / Isoindolinone | 99 | acs.org |
| 2 | KOtBu | 50 | 2 | Isoindolinone | 99 | acs.org |
| 3 | K₂CO₃ | 50 | 24 | Isoindolinone | 99 | acs.org |
| 4 | Et₃N | 50 | 24 | No reaction | - | acs.org |
Palladium-catalyzed tandem reactions have also been developed, for example, in the synthesis of 2,4-diarylquinazolines from 2-(benzylideneamino)benzonitriles and arylboronic acids. researchgate.netnih.gov This transformation proceeds via a tandem addition/cyclization sequence, showcasing the ability to construct complex N-heterocycles by leveraging the reactivity of the nitrile group. nih.gov
Organocatalytic and Metal-Catalyzed Processes for C-C and C-O Bond Formation
The formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds is fundamental to the synthesis of substituted aromatics like this compound. Both organocatalytic and metal-catalyzed approaches have proven indispensable in this field.
Organocatalysis has emerged as a powerful tool for asymmetric C-C bond formation, complementing traditional metal-based catalysts. nih.gov For instance, N-heterocyclic carbenes (NHCs) have been employed as organocatalysts in the atroposelective synthesis of axially chiral benzonitriles. nih.govresearchgate.net This process involves a dynamic kinetic resolution of racemic 2-arylbenzaldehydes, where the axial chirality is established during the C≡N triple bond formation. nih.govresearchgate.net The reaction is notable for its use of inexpensive starting materials and its ability to produce optically pure products under transition-metal-free conditions. nih.gov
Metal-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of C-C and C-O bonds that are otherwise difficult to construct. rsc.orgorganic-chemistry.org
C-O Bond Formation: The introduction of the cyclopropoxy group onto the benzonitrile scaffold would typically proceed via a C-O cross-coupling reaction. Metal catalysts, particularly those based on copper and palladium, are highly effective for forming C(sp²)-O bonds between aryl halides and alcohols. rsc.org These reactions have become crucial in natural product synthesis, allowing for novel and efficient synthetic strategies. rsc.org
C-C Bond Formation: Transition metals like palladium, nickel, and cobalt are widely used to catalyze C-C bond-forming reactions. researchgate.netnih.gov Palladium-catalyzed cross-coupling and tandem reactions, for example, can activate otherwise inert C-H or C-CN bonds to forge new carbon-carbon linkages. researchgate.netnih.govresearchgate.net Multimetallic catalytic systems, where two or more metals work in concert, are also being developed to tackle transformations that are challenging for single-metal catalysts. nih.gov These advanced methods provide chemists with the tools to selectively and efficiently construct the carbon skeletons of complex aromatic molecules.
Computational Chemistry and Theoretical Characterization of 4 Cyclopropoxy 2 Formylbenzonitrile
Quantum Chemical Calculations for Molecular Structure and Conformation
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
No published studies were found that utilize Density Functional Theory (DFT) to optimize the geometry of 4-Cyclopropoxy-2-formylbenzonitrile or to conduct a thorough conformational analysis. Such calculations would provide valuable insights into the molecule's three-dimensional structure, bond lengths, and bond angles.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Similarly, a search for research employing high-accuracy ab initio methods to determine the electronic structure of this compound yielded no results. These advanced computational techniques are instrumental in providing a precise understanding of a molecule's electronic properties.
Conformational Landscapes and Energy Minima
Without the foundational data from DFT or ab initio calculations, the conformational landscapes and corresponding energy minima for this compound have not been characterized. This information is crucial for understanding the molecule's flexibility and the relative stability of its different spatial arrangements.
Prediction of Spectroscopic Parameters via Theoretical Approaches
Simulated NMR Spectra (GIAO method)
There is no available research that reports the simulation of Nuclear Magnetic Resonance (NMR) spectra for this compound using methods such as the Gauge-Including Atomic Orbital (GIAO) approach. Theoretical NMR predictions are a powerful tool for interpreting experimental spectra and assigning chemical shifts.
Vibrational Spectra (IR, Raman) Analysis and Mode Assignment
A detailed theoretical analysis and mode assignment of the infrared (IR) and Raman spectra for this compound are also absent from the scientific literature. Computational vibrational analysis is essential for understanding the molecule's vibrational modes and for the interpretation of experimental spectroscopic data.
Absence of Specific Research Data for this compound
Following a comprehensive search for scholarly articles and research data, it has been determined that there is a lack of specific, in-depth computational and theoretical studies publicly available for the chemical compound this compound. The necessary detailed findings required to populate the requested sections on its electronic absorption spectra, reactivity, aromaticity, and substituent effects are not present in the accessible scientific literature.
The structured outline provided necessitates a deep dive into theoretical characterizations that are typically found in peer-reviewed computational chemistry research. These studies involve sophisticated calculations and analyses, such as Time-Dependent Density Functional Theory (TD-DFT) for electronic spectra, the mapping of energetic profiles for chemical transformations, quantitative investigations of aromaticity, and systematic studies on how substituents influence reaction outcomes.
Without such foundational research dedicated specifically to this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the user's request. The creation of detailed data tables and the discussion of specific research findings are contingent upon the existence of this primary data.
Therefore, the article focusing on the computational and theoretical characterization of this compound, as per the detailed outline, cannot be generated at this time. Further research and publication by the scientific community would be required to provide the necessary data.
Advanced Spectroscopic and Analytical Characterization Techniques for 4 Cyclopropoxy 2 Formylbenzonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone in the structural determination of 4-Cyclopropoxy-2-formylbenzonitrile, providing detailed insights into its atomic connectivity and spatial arrangement.
¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveal a unique set of signals corresponding to each magnetically distinct nucleus in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the nuclei, while the coupling constants (J) provide information about the connectivity between neighboring atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the formyl proton, the cyclopropyl (B3062369) methine proton, and the cyclopropyl methylene (B1212753) protons. The aromatic protons on the benzene (B151609) ring are expected to appear as a set of coupled multiplets in the downfield region due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nitrile and formyl groups. The formyl proton should present as a singlet further downfield, characteristic of aldehyde protons. The cyclopropyl methine proton, being adjacent to the oxygen atom, will be deshielded and likely appear as a multiplet due to coupling with the adjacent methylene protons. The four methylene protons of the cyclopropyl group are diastereotopic and are expected to show complex splitting patterns, appearing as two distinct sets of multiplets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. The nitrile carbon is expected at the lower field end of the spectrum, while the formyl carbonyl carbon will also be significantly deshielded. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the positions of the substituents. The cyclopropyl methine carbon, bonded to the oxygen, will be downfield compared to the cyclopropyl methylene carbons.
Predicted ¹H and ¹³C NMR Data:
While experimental data is not publicly available, computational prediction methods can provide valuable estimates for the chemical shifts and coupling constants. The following tables present predicted NMR data for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-formyl | 10.2 | s | - |
| H-aromatic | 7.8 - 7.2 | m | - |
| H-cyclopropyl (methine) | 4.0 | m | - |
| H-cyclopropyl (methylene) | 1.0 - 0.8 | m | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-formyl (C=O) | 190 |
| C-aromatic (substituted) | 160 - 110 |
| C-nitrile (C≡N) | 118 |
| C-aromatic (unsubstituted) | 135 - 115 |
| C-cyclopropyl (methine) | 60 |
| C-cyclopropyl (methylene) | 10 |
Note: These are predicted values and may differ from experimental results.
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is indispensable. nmrdb.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal ¹H-¹H coupling networks. For instance, it would show correlations between the aromatic protons, as well as between the cyclopropyl methine proton and the cyclopropyl methylene protons, confirming their connectivity. nmrdb.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the formyl proton signal would correlate with the formyl carbon signal. nmrdb.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and stereochemistry. For example, NOE correlations could be observed between the formyl proton and the adjacent aromatic proton, and between the cyclopropyl protons and the aromatic protons on the same side of the molecule, helping to define the preferred conformation of the cyclopropoxy group relative to the benzene ring.
Dynamic NMR for Conformational Exchange Studies
The cyclopropoxy group attached to the benzene ring is not static and can undergo conformational exchange. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the rates of conformational exchange and the energy barriers associated with these processes. For this compound, DNMR could be used to study the rotation of the cyclopropoxy group around the C-O bond. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, while at higher temperatures, these signals would coalesce due to rapid exchange.
Vibrational Spectroscopy: Infrared (IR) and Raman
Characteristic Group Frequencies of Nitrile, Formyl, and Cyclopropyl Moieties
The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its key functional groups.
Nitrile (C≡N) group: A strong and sharp absorption band is expected in the region of 2240-2220 cm⁻¹ in the IR spectrum, which is characteristic of the C≡N stretching vibration. This band is typically weaker in the Raman spectrum.
Formyl (CHO) group: The C=O stretching vibration of the aldehyde is expected to give a strong absorption band in the IR spectrum, typically in the range of 1715-1695 cm⁻¹. The C-H stretching vibration of the aldehyde proton usually appears as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.
Cyclopropyl group: The cyclopropyl ring has characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring deformation modes (breathing) at lower frequencies, often around 1000 cm⁻¹.
Table 3: Predicted Characteristic IR and Raman Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2230 (strong, sharp) | 2230 (weak) |
| Formyl (C=O) | Stretching | 1700 (strong) | 1700 (medium) |
| Aromatic C=C | Stretching | 1600, 1500 (medium) | 1600, 1500 (strong) |
| Cyclopropyl C-H | Stretching | >3000 (medium) | >3000 (medium) |
| C-O-C | Stretching | 1250 (strong) | 1250 (weak) |
Note: These are predicted values and may differ from experimental results.
Analysis of Molecular Vibrations and Conformational Insights
A detailed analysis of the vibrational spectra, often aided by computational methods such as Density Functional Theory (DFT) calculations, can provide a deeper understanding of the molecular vibrations and conformational preferences of this compound. By calculating the theoretical vibrational frequencies and comparing them with the experimental spectra, it is possible to assign the observed bands to specific vibrational modes of the molecule. This analysis can also offer insights into the conformational landscape of the molecule. For instance, the presence of certain bands or shifts in their positions could indicate the predominance of a particular conformer in the sample. The coupling of vibrational modes between the cyclopropoxy group and the benzonitrile (B105546) moiety can also be investigated, providing a more complete picture of the molecule's dynamic behavior.
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light, is a key technique for characterizing the electronic structure of molecules containing chromophores. For this compound, the entire molecule, with its aromatic ring and electron-withdrawing and donating substituents, acts as a complex chromophore.
Identification of Chromophores and Electronic Transitions
The UV-Vis spectrum of this compound is primarily determined by its constituent functional groups, which form a conjugated system. A group of atoms responsible for absorbing light is known as a chromophore. youtube.com In this molecule, the principal chromophore is the benzonitrile moiety substituted with a formyl (CHO) and a cyclopropoxy (O-c-C3H5) group.
The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The key electronic transitions expected for this molecule are:
π → π* Transitions: These are high-energy transitions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are characteristic of the aromatic benzene ring and the C=O and C≡N double and triple bonds. The conjugation of these groups across the benzene ring lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. libretexts.orgresearchgate.net The main high-intensity absorption band in the spectrum is expected to be dominated by a charge-transfer transition between the benzene ring and the strongly electron-withdrawing formyl and nitrile substituents. researchgate.net
n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs of the oxygen atom in the formyl and cyclopropoxy groups) to a π* antibonding orbital. youtube.comlibretexts.org These transitions are typically weaker in intensity than π → π* transitions and occur at longer wavelengths. libretexts.org The presence of atoms with lone pairs, like oxygen, makes these transitions possible. youtube.com
The combination of the benzene ring, nitrile, formyl, and cyclopropoxy groups creates a unique electronic environment. The cyclopropoxy group acts as an electron-donating group through its oxygen atom, while the formyl and nitrile groups are strong electron-withdrawing groups. This "push-pull" system can lead to significant intramolecular charge transfer upon photoexcitation, influencing the position and intensity of the absorption bands.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Associated Functional Groups | Expected Relative Intensity |
|---|---|---|---|
| π → π* | π bonding to π* antibonding | Benzene ring, Formyl (C=O), Nitrile (C≡N) | High |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov The exact mass of this compound can be calculated by summing the precise masses of its constituent atoms.
The molecular formula for this compound is C₁₁H₉NO₂ .
Table 2: Calculation of the Exact Mass of this compound
| Element | Quantity | Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |
| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Total | | | 187.063329 |
An HRMS analysis of a pure sample of this compound would be expected to show a molecular ion peak [M+H]⁺ at m/z 188.0706, confirming its elemental composition with high confidence.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govfu-berlin.de For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID).
Based on the fragmentation patterns of related benzonitrile and aromatic aldehyde compounds, a plausible fragmentation pathway can be proposed. rsc.orgnih.gov The fragmentation of benzonitrile derivatives often involves the loss of HCN or HNC as a major pathway. rsc.org
A likely fragmentation pathway would begin with the molecular ion and proceed through the loss of stable neutral molecules:
Loss of CO: The formyl group can readily lose carbon monoxide (28 Da), a common fragmentation for aromatic aldehydes.
Loss of HCN: The nitrile group can be eliminated as hydrogen cyanide (27 Da), a characteristic fragmentation for benzonitriles. nih.gov
Loss of Propene: The cyclopropoxy group can fragment, potentially leading to the loss of propene (C₃H₆, 42 Da) following rearrangement.
Formation of Benzyne (B1209423) radical cation: Studies on the dissociative ionization of benzonitrile show that the loss of HCN leads to the formation of a stable benzyne radical cation (C₆H₄˙⁺). rsc.orgnih.gov
Table 3: Potential MS/MS Fragments of this compound ([C₁₁H₉NO₂ + H]⁺, m/z 188.07)
| Precursor Ion (m/z) | Neutral Loss | Fragment m/z (Proposed) | Proposed Fragment Structure/Formula |
|---|---|---|---|
| 188.07 | CO (28.00) | 160.07 | [C₁₀H₁₀NO]⁺ |
| 188.07 | C₃H₄ (40.03) | 148.04 | [C₈H₆NO₂]⁺ (Loss of allene (B1206475) from cyclopropyl ring) |
| 160.07 | HCN (27.01) | 133.06 | [C₉H₉O]⁺ |
Advanced X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. It also elucidates how molecules pack together in a crystal lattice through intermolecular interactions like hydrogen bonding, π–π stacking, and van der Waals forces. mdpi.com
As of this writing, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, an X-ray crystallographic study would provide invaluable data:
Molecular Conformation: It would confirm the planarity of the benzene ring and determine the orientation of the formyl and cyclopropoxy substituents relative to the ring.
Bond Parameters: Precise measurements of the C-O bond of the ether, the C=O and C-H bonds of the aldehyde, and the C≡N bond of the nitrile would be obtained. mdpi.com
Intermolecular Interactions: Analysis of the crystal packing would reveal if the molecules form dimers or other supramolecular structures, for instance, through weak C-H···O or C-H···N hydrogen bonds or π–π stacking between aromatic rings. mdpi.com
This structural information is crucial for understanding the molecule's physical properties and for rational drug design, where the precise three-dimensional shape governs molecular interactions. nih.gov
Crystal Structure Analysis and Molecular Geometry
A comprehensive analysis of the crystal structure and molecular geometry of this compound is currently unavailable in published scientific literature. While crystallographic data for analogous compounds, such as those containing benzonitrile and formyl functional groups, have been reported, specific experimental determination of the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound has not been publicly documented.
Intermolecular Interactions and Packing Effects
Similarly, a definitive description of the intermolecular interactions and crystal packing of this compound is contingent upon the experimental determination of its crystal structure. The nature and arrangement of molecules within the crystal lattice are governed by a variety of non-covalent forces.
A detailed analysis of these effects, including the identification of specific interaction motifs and their geometric parameters, awaits experimental elucidation of the compound's crystal structure.
Strategic Applications of 4 Cyclopropoxy 2 Formylbenzonitrile As a Versatile Chemical Precursor
Synthesis of Novel Heterocyclic Systems
The bifunctional nature of 4-Cyclopropoxy-2-formylbenzonitrile, containing both an electrophilic aldehyde and a nitrile group, makes it an exceptional starting material for the synthesis of various heterocyclic frameworks. These reactions often proceed through cascade mechanisms where the initial reaction at one site triggers a subsequent intramolecular cyclization involving the other group.
Derivatization to Isoindolinones and Phthalides
2-Formylbenzonitrile and its derivatives are well-established precursors for isoindolinones and phthalides, two classes of compounds prevalent in natural products and pharmaceuticals. researchgate.net The synthesis of these scaffolds from this compound can be achieved through several strategic pathways.
Isoindolinones: These nitrogen-containing lactams can be formed through reactions that introduce a nitrogen and a carbon-based nucleophile. A notable method is the phosphine-catalyzed tandem reaction between a 2-formylbenzonitrile analog and α,β-unsaturated ketones or esters, which proceeds in an environmentally benign manner. rsc.org Another advanced approach involves a copper-catalyzed three-component reaction between a 2-formylbenzonitrile, a phenylacetylene, and a diaryliodonium salt, which assembles a densely functionalized 3-(2-oxopropyl)-2-arylisoindolinone structure in a single step. researchgate.net The reaction of this compound with amines can initiate a cascade involving the formation of an intermediate hemiaminal, which then undergoes cyclization and further transformations to yield the isoindolinone core. researchgate.net
Phthalides: These are γ-lactones of 2-(hydroxymethyl)benzoic acid. While formally requiring reduction of the nitrile to a carboxylic acid group, 2-formylbenzonitrile derivatives can be cleverly manipulated to yield phthalide (B148349) structures. researchgate.net More directly, structurally related 2-formylarylketones undergo a facile isomerization to 3-substituted phthalides. conicet.gov.ar This transformation can be induced either by nucleophilic catalysis, following a Cannizzaro-Tishchenko-type mechanism, or under photochemical conditions. conicet.gov.arorganic-chemistry.org These methods highlight the potential for converting the aldehyde of this compound into a launching point for cyclization to a phthalide ring system.
Table 1: Selected Synthetic Routes to Isoindolinones and Phthalides from 2-Formylbenzonitrile Analogs
| Product Type | Reaction Description | Key Reagents | Reference |
|---|---|---|---|
| Isoindolinone | Tandem Reaction | Fluorous phosphine (B1218219), α,β-unsaturated ketone | rsc.org |
| Isoindolinone | Three-Component Cascade | Diaryliodonium salts, phenylacetylenes, Cu catalyst | researchgate.net |
| Phthalide | Nucleophile-Induced Isomerization | NaCN in DMSO | conicet.gov.ar |
| Phthalide | Photochemical Isomerization | UV light (350 nm) in DMSO | conicet.gov.ar |
Formation of Imidates and Other Nitrogen-Containing Heterocycles
The nitrile group of this compound is a key handle for synthesizing various nitrogen-containing heterocycles, most notably through the formation of imidate intermediates. researchgate.net
An important reaction pathway involves the initial reaction of the aldehyde group with an alcohol, which can be followed by an intramolecular cyclization where the nitrile group traps the intermediate. This sequence leads to the formation of cyclic imidates, which are versatile intermediates themselves. researchgate.net These imidates can then be rearranged or further reacted to produce other heterocyclic systems like amides. researchgate.net
The classic Pinner reaction provides a general route to imidates from nitriles and alcohols under acidic conditions. wikipedia.org This method could be applied to this compound, assuming chemoselective reaction at the nitrile over the acid-sensitive aldehyde and cyclopropyl (B3062369) groups. Modern methods have also been developed for synthesizing specific classes of imidates, which can serve as precursors to N-heterocycles like imidazolines and tetrahydropyrimidines. nih.gov
Construction of Fused Polycyclic Frameworks
The strategic placement of reactive groups in this compound makes it a valuable substrate for constructing complex, fused polycyclic systems. These reactions often build upon the initial formation of a simple heterocycle, like an isoindolinone, and extend the framework through further cyclizations.
Research has shown that 2-formylbenzonitriles can participate in copper-catalyzed three-component cascade reactions to generate fused polycyclic isoindolinones. researchgate.net Such processes demonstrate the ability to rapidly build molecular complexity from this simple precursor. While not starting from a benzonitrile (B105546), related strategies show the construction of quinazolinone- researchgate.netorganic-chemistry.org-fused polycycles from ortho-functionalized precursors in a one-pot, multi-step sequence, illustrating a powerful concept for complex scaffold synthesis. nih.gov The presence of the aldehyde and nitrile in this compound allows for sequential or cascade reactions that can "stitch" new rings onto the initial benzene (B151609) ring, leading to intricate molecular architectures.
Role in Cascade and Multi-component Reactions for Molecular Complexity Generation
Cascade and multi-component reactions (MCRs) are highly efficient synthetic strategies that form multiple chemical bonds in a single operation, minimizing waste and operational steps. The multifaceted reactivity of this compound makes it an ideal substrate for such processes.
Enabling Access to Densely Substituted Scaffolds
The ability of 2-formylbenzonitrile derivatives to act as bifunctional electrophiles is central to their use in generating densely substituted scaffolds. researchgate.net The aldehyde can engage with a nucleophile, which can then trigger a subsequent reaction with the nitrile group, all within one pot.
A prime example is the copper-catalyzed MCR using 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts. researchgate.net This reaction constructs highly substituted 3-(2-oxopropyl)-2-arylisoindolinones, where three new components are joined with the formation of multiple new bonds. Similarly, a tandem reaction with α,β-unsaturated esters, catalyzed by a phosphine, leads to complex isoindolinones, showcasing the power of this precursor in creating functional-group-rich molecules efficiently. rsc.org These reactions transform a relatively simple starting material into a complex heterocyclic product with a high degree of substitution in a single, atom-economical step.
Table 2: Examples of Multi-component Reactions Yielding Densely Substituted Scaffolds
| Starting Materials | Catalyst/Reagents | Product Scaffold | Reference |
|---|---|---|---|
| 2-Formylbenzonitrile, Phenylacetylene, Diaryliodonium Salt | Cu(OTf)₂, TfOH | 3-(2-oxopropyl)-2-arylisoindolinone | researchgate.net |
| 2-Cyanobenzaldehyde, α,β-Unsaturated Ester | Fluorous Phosphine | Poly-substituted Isoindolinone | rsc.org |
Development of Stereoselective Synthetic Pathways
Introducing chirality is a critical goal in modern organic synthesis. The functional groups of this compound provide handles for developing stereoselective transformations. The aldehyde group, in particular, is amenable to asymmetric addition reactions.
It has been demonstrated that related 2-formyl-aromatic compounds can be used to generate chiral products. For instance, transformations of 2-formylbenzoic acid using the chiral organocatalyst (+)-cinchonine can produce enantiomerically enriched 3-hydroxyphthalides with high enantiomeric excess (up to 90% ee) through a dynamic kinetic resolution process. researchgate.net This strategy relies on the asymmetric acylation of the aldehyde, proving that this functional group in the ortho-position to a potential directing group (like nitrile or carboxylate) can be a site for stereocontrol. The broader field of organocatalysis offers numerous methods for the enantioselective transformation of aldehydes, which could be applied to this compound to access chiral isoindolinones, phthalides, and other valuable building blocks. researchgate.net
Information on "this compound" for the Requested Article is Not Publicly Available
Following a comprehensive search for scientific literature and data, it has been determined that there is no publicly available information regarding the specific applications of the chemical compound This compound in the fields of catalysis, coordination chemistry, and materials science as outlined in the requested article structure.
While general principles of how nitrile, aldehyde, and cyclopropoxy functional groups can behave in such applications are established in the broader chemical literature, there are no documented instances or detailed research findings that specifically involve "this compound."
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound, as no data or research exists in the public domain to support the requested content sections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
